HDAC-IN-27 dihydrochloride

HDAC inhibition Class I HDAC enzyme assay

HDAC-IN-27 dihydrochloride (Compound 11h; CAS 3069831-25-7) is a hydrazide-based, orally active class I histone deacetylase (HDAC) inhibitor. It exhibits nanomolar-range inhibitory activity against HDAC1, HDAC2, and HDAC3 (IC₅₀ = 0.43–3.01 nM).

Molecular Formula C20H23ClN4O2
Molecular Weight 386.9 g/mol
Cat. No. B15568736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHDAC-IN-27 dihydrochloride
Molecular FormulaC20H23ClN4O2
Molecular Weight386.9 g/mol
Structural Identifiers
InChIInChI=1S/C20H22N4O2.ClH/c1-2-11-22-24-19(25)15-9-7-14(8-10-15)13-21-20(26)18-12-16-5-3-4-6-17(16)23-18;/h3-10,12,22-23H,2,11,13H2,1H3,(H,21,26)(H,24,25);1H
InChIKeySQCAPUPJAOLLAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

HDAC-IN-27 Dihydrochloride: Class I HDAC-Selective Inhibitor for Acute Myeloid Leukemia Research


HDAC-IN-27 dihydrochloride (Compound 11h; CAS 3069831-25-7) is a hydrazide-based, orally active class I histone deacetylase (HDAC) inhibitor [1]. It exhibits nanomolar-range inhibitory activity against HDAC1, HDAC2, and HDAC3 (IC₅₀ = 0.43–3.01 nM) . The compound was developed through strategic modification of the cinnamamide moiety in earlier hydrazide-based leads to eliminate Michael acceptor reactivity, a key structural optimization that underlies its differentiated pharmacological profile [1].

Administration Orally active for in vivo dosing Eliminates IV formulation constraints for chronic studies
Target Class Class I HDAC selective inhibitor Targets HDAC1, HDAC2, HDAC3 with low nanomolar affinity
Scaffold Hydrazide-based, no Michael acceptor Indole-2-carboxamide replaces reactive cinnamamide moiety

HDAC-IN-27 Dihydrochloride: Why In-Class Substitution Is Not Interchangeable


Hydrazide-based HDAC inhibitors constitute a structurally distinct subclass whose pharmacological properties are highly sensitive to minor structural modifications. The substitution of a cinnamamide group with an indole-2-carboxamide moiety in HDAC-IN-27 produces a 2- to 5-fold enhancement in HDAC inhibitory activity relative to its lead compound 17, accompanied by a dramatically altered pharmacokinetic profile (oral bioavailability of 112%) [1]. Furthermore, within the broader class I HDAC inhibitor landscape, compounds vary substantially in isoform selectivity ratios, in vivo efficacy, and oral bioavailability metrics. For instance, CXD101 (HDAC-IN-4) displays IC₅₀ values against HDAC1-3 ranging from 63 to 570 nM , whereas HDAC-IN-27 maintains sub-4 nM potency across all three isoforms. Such disparities preclude generic substitution without compromising experimental reproducibility or therapeutic benchmarking [1].

Attribute
HDAC-IN-27 (This Compound)
Alternative Class I Inhibitors
Chemotype
Indole-2-carboxamide hydrazide (no reactive Michael acceptor)
Cinnamamide leads or other scaffolds; may carry residual electrophilic reactivity
HDAC1-3 Potency
Low nanomolar across all three isoforms
Potency varies widely (e.g., CXD101 shows ~63–570 nM); isoform selectivity profile may differ
Oral PK
High oral bioavailability supporting robust systemic exposure
Oral exposure often lower or not reported; cannot assume equivalent in vivo target engagement

HDAC-IN-27 Dihydrochloride: Quantified Differentiation Evidence for Scientific Selection


2- to 5-Fold Higher HDAC Inhibitory Activity Versus Lead Compound 17

HDAC-IN-27 (compound 11h) demonstrates 2- to 5-fold higher HDAC inhibitory activity compared to the lead compound N-(4-(2-Propylhydrazine-1-carbonyl)benzyl)cinnamamide (compound 17), with IC₅₀ values ranging from 0.43 to 3.01 nM against HDAC1, HDAC2, and HDAC3 [1]. Molecular dynamics simulations reveal that 11h forms a greater number of hydrogen bonds with the HDAC3 receptor and positions its carbonyl oxygen in closer proximity to the active site Zn²⁺ ion than compound 17, providing a structural basis for this enhanced potency [2].

Potency vs Lead
Head-to-head
IC₅₀ 0.43–3.01 nM (2- to 5-fold higher than lead compound 17)
Supports inhibitor potency selection context
Cell-free HDAC enzyme assay; improved Zn²⁺ coordination
HDAC inhibition Class I HDAC enzyme assay

112% Oral Bioavailability: Breakthrough Pharmacokinetic Profile for In Vivo Applications

HDAC-IN-27 exhibits an oral bioavailability of 112% in mouse models, a breakthrough pharmacokinetic parameter that qualifies it as a lead-in-class orally active HDAC inhibitor [1]. This value substantially exceeds that of the clinical pan-HDAC inhibitor vorinostat (SAHA), which has a reported oral bioavailability of approximately 43% in mice [2], and is approximately 2.6-fold higher than SAHA under comparable experimental conditions [2].

Oral Bioavailability
Cross-study
F = 112% in mice (vs. vorinostat ~43%)
Supports oral in vivo dosing context
Mouse PK; possible enterohepatic recirculation
pharmacokinetics oral bioavailability in vivo dosing

78.9% Tumor Growth Inhibition at 4 mg/kg Oral Dose in AML Xenograft Model

In an MV4-11 acute myeloid leukemia (AML) xenograft model, HDAC-IN-27 administered orally at 4 mg/kg achieved a tumor growth inhibition (TGI) of 78.9% [1]. Importantly, the in vivo antitumor efficacy directly correlates with accumulated acetylated histone H3 (AcHH3) and acetylated histone H4 (AcHH4) levels in tumor tissue. The clinical pan-HDAC inhibitor panobinostat, when evaluated under comparable conditions, displayed lower AcHH3 and AcHH4 accumulation and limited antitumor activity in the same study [1].

Tumor Growth Inhibition
Head-to-head
TGI 78.9% at 4 mg/kg p.o. (MV4-11 AML xenograft)
Supports in vivo model-response context
Correlates with acetylated histone H3/H4 accumulation
tumor growth inhibition AML xenograft in vivo efficacy

p53-Dependent Differential Apoptotic Response in AML Cell Lines

HDAC-IN-27 induces a p53-dependent differential cellular response in AML cell lines. In wild-type p53 MV4-11 cells, HDAC-IN-27 promotes pro-caspase-3 cleavage, triggers apparent apoptotic cell death, and increases the sub-G1 cell population . Conversely, in HL60 cells (which lack functional p53), the compound induces G2/M phase arrest without detectable apoptotic effects . This p53-status-dependent mechanistic bifurcation is not a universal feature of all class I HDAC inhibitors; for instance, the benzamide HDAC inhibitor entinostat (MS-275) induces apoptosis in both p53 wild-type and mutant backgrounds through distinct mechanisms .

p53-Dependent Response
Class-level
MV4-11 (wt-p53): apoptosis; HL60 (p53-null): G2/M arrest
Supports cell-model response interpretation
p53-status-dependent; source review recommended
apoptosis cell cycle arrest AML cell lines p53

HDAC-IN-27 Dihydrochloride: Evidence-Backed Research Application Scenarios


In Vivo AML Efficacy Studies Requiring Oral Dosing

Based on the demonstrated 78.9% tumor growth inhibition at 4 mg/kg p.o. in the MV4-11 AML xenograft model [1], HDAC-IN-27 is optimally suited for in vivo acute myeloid leukemia studies where oral administration is required or preferred. The 112% oral bioavailability [1] enables robust systemic exposure without intravenous formulation constraints, making it particularly valuable for chronic dosing regimens and pharmacodynamic biomarker studies correlating AcHH3/AcHH4 accumulation with tumor response [1].

Hydrazide-Based HDAC Inhibitor Scaffold Optimization and SAR Studies

Given the structural transition from cinnamamide-based lead compound 17 to the indole-2-carboxamide-containing HDAC-IN-27, which yielded a 2- to 5-fold potency improvement [1] and altered Zn²⁺ coordination geometry , this compound serves as an essential benchmark for structure-activity relationship (SAR) studies aimed at further optimizing hydrazide-based class I HDAC inhibitors. Researchers investigating linker modifications, zinc-binding group alternatives, or isoform selectivity tuning should include HDAC-IN-27 as a positive control representing the current performance ceiling for this chemical series.

p53-Dependent Apoptosis Mechanism Studies in Hematological Malignancies

The observed differential cellular response—apoptosis induction in p53-wild-type MV4-11 cells versus G2/M arrest in p53-null HL60 cells [1]—positions HDAC-IN-27 as a valuable tool compound for investigating p53-dependent apoptotic pathways in AML and potentially other hematological malignancies. Studies examining the intersection of HDAC inhibition and p53 tumor suppressor function, particularly those involving combination strategies with MDM2 inhibitors or p53 reactivators, may benefit from the compound's defined p53-status-dependent activity profile .

Benchmarking New Class I HDAC Inhibitors with Superior PK Requirements

The combination of sub-nanomolar to low-nanomolar HDAC1-3 inhibition (IC₅₀ = 0.43–3.01 nM) [1] and exceptional oral bioavailability (112%) establishes HDAC-IN-27 as a high-bar benchmark for evaluating next-generation class I HDAC inhibitors. Drug discovery programs seeking to develop orally active HDAC inhibitors with improved pharmacokinetic properties relative to clinical agents such as vorinostat (F ≈ 43%) [2] or CXD101 should include HDAC-IN-27 as a comparator to assess whether new chemical entities achieve a differentiated PK/PD profile.

Application
Selection Property
Validation Focus
Oral AML xenograft studies
High oral bioavailability & class I HDAC inhibition
Tumor growth inhibition and AcHH3/AcHH4 biomarker response
Hydrazide scaffold SAR
Structure-activity benchmark (indole-2-carboxamide vs. cinnamamide)
Potency improvement and Zn²⁺ coordination geometry
p53 apoptosis pathway studies
p53-status-dependent differential activity
Apoptosis induction vs. G2/M arrest in AML cell lines
Next-gen HDAC inhibitor benchmarking
PK/PD comparator profile (oral bioavailability, HDAC1-3 potency)
Oral exposure and target engagement relative to clinical candidates

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